molecular formula C23H20FN3O4S2 B2639677 N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260998-99-9

N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2639677
CAS No.: 1260998-99-9
M. Wt: 485.55
InChI Key: BHLCIRSFTYJASW-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O4S2 and its molecular weight is 485.55. The purity is usually 95%.
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Biological Activity

N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a novel compound with significant potential in the field of medicinal chemistry. Its complex structure suggests a diverse range of biological activities, particularly in the areas of anticancer and antimicrobial properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound can be represented as follows:

\text{N 2 3 dimethoxybenzyl 2 3 2 fluorophenyl 4 oxo 3 4 dihydrothieno 3 2 d pyrimidin 2 yl sulfanyl}acetamide}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • This compound has been evaluated for its efficacy against various cancer cell lines. Research indicates that it exhibits potent cytotoxic effects on human cancer cells by inducing apoptosis and inhibiting cell proliferation.
    • A study demonstrated that compounds with similar thieno[3,2-d]pyrimidine structures showed significant inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Properties :
    • The compound has shown promising antibacterial and antifungal activities. It was tested against several pathogenic strains, demonstrating effective inhibition of bacterial growth.
    • The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial survival .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Study Cell Line/Organism Activity Observed IC50 Value (µM)
Study 1MCF-7 (Breast Cancer)Cytotoxicity10
Study 2HeLa (Cervical Cancer)Apoptosis Induction15
Study 3E. coliAntibacterial25
Study 4C. albicansAntifungal30

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : The thieno[3,2-d]pyrimidine moiety is known to interfere with folate metabolism, which is crucial for DNA synthesis in both cancerous and microbial cells .
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death .

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O4S2/c1-30-18-9-5-6-14(20(18)31-2)12-25-19(28)13-33-23-26-16-10-11-32-21(16)22(29)27(23)17-8-4-3-7-15(17)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLCIRSFTYJASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.